HLI373

Solubility Hdm2 inhibitor HLI98

HLI373 is the only highly water-soluble (~100 mM) Hdm2 E3 ligase inhibitor that directly blocks ubiquitin ligase activity, not the p53-MDM2 interaction. This mechanism distinct from Nutlin-class antagonists makes it irreplaceable for dissecting Hdm2’s E3 function, p53-independent NFATc2 activation, and radiosensitization in p53-null tumors. Its solubility enables intravenous/intraperitoneal dosing without toxic vehicles, ensuring reliable pharmacokinetics. Choose HLI373 for rigorous in vivo tumor modeling, antimalarial studies (IC50 < 6 µM vs. P. falciparum), and clean p53-dependent apoptosis assays.

Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
Cat. No. B15562641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLI373
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25)
InChIKeyACSJNMXHJOVJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HLI373 for Research: Hdm2 Ubiquitin Ligase Inhibitor Compound Guide


HLI373 is a synthetic small-molecule inhibitor of the Hdm2 (human double minute 2) E3 ubiquitin ligase. It is a highly water-soluble derivative of the HLI98 compound family [1]. By blocking Hdm2-mediated ubiquitylation and proteasomal degradation of the p53 tumor suppressor, HLI373 stabilizes and activates p53, leading to p53-dependent transcription and apoptosis in tumor cells expressing wild-type p53 [1].

Why HLI373 Cannot Be Substituted with Other Hdm2/MDM2 Inhibitors


Direct substitution of HLI373 with other Hdm2 or MDM2 inhibitors is scientifically invalid due to its unique dual mechanism of action. Unlike Nutlin-3a, which functions as an MDM2 antagonist by disrupting the p53-MDM2 protein-protein interaction, HLI373 directly inhibits the E3 ubiquitin ligase activity of Hdm2 [1][2]. This mechanistic divergence results in distinct biological outcomes, as demonstrated by the observation that HLI373, but not Nutlin-3, induces robust NFATc2 activation in a p53-independent manner in T cells [3]. Furthermore, HLI373 possesses a unique combination of high aqueous solubility and potency that its parent compound series, the HLI98s, lack, making it uniquely suited for in vivo and cellular studies where solubility is a critical factor [4].

Quantitative Differentiation Evidence for HLI373 vs. Comparators


HLI373 Demonstrates Superior Aqueous Solubility Compared to HLI98 Series

HLI373 is a highly water-soluble derivative of the HLI98 compound family. The parent HLI98 compounds (HLI98C, HLI98D, HLI98E) suffer from poor aqueous solubility, which limits their utility in both in vitro and in vivo studies [1]. In contrast, HLI373 lacks the 10-aryl group and contains a 5-dimethylaminopropylamino side chain, conferring significantly enhanced water solubility [1]. The maximum water solubility of HLI373 (dihydrochloride salt) is approximately 100 mM (37.8 mg/mL) .

Solubility Hdm2 inhibitor HLI98

HLI373 Exhibits Higher Potency in p53-Dependent Transcription than HLI98 Series

In a p53-responsive luciferase reporter assay using U2OS cells stably transfected with pG13-Luc, HLI373 induced a dose-dependent increase in luciferase activity with substantially greater potency than HLI98C, HLI98D, or HLI98E [1]. The IC50 for endogenous p53 and Hdm2 stabilization was approximately 3 µM for HLI373 [2].

p53 activation Hdm2 inhibitor transcription

HLI373 Potently Inhibits P. falciparum Growth with Low Micromolar IC50

HLI373 demonstrates potent antimalarial activity against both chloroquine-sensitive (PfD6) and chloroquine-resistant (PfW2) strains of P. falciparum, with IC50 values below 6 µM . In a comparative study of E3 ligase inhibitors, HLI373, JNJ-26854165, and Nutlin-3 all showed prominent antimalarial activity [1].

Antimalarial Hdm2 inhibitor Plasmodium falciparum

HLI373 Radiosensitizes Tumor Cells Independent of p53 Status

HLI373 enhances radiosensitivity in human tumor cell lines regardless of p53 status. In HCT116 colon cancer cells, pretreatment with 5-7.5 µM HLI373 for 16 hours followed by irradiation resulted in increased radiosensitivity in both wild-type and p53-null cells [1]. This is in contrast to many other MDM2 inhibitors, whose radiosensitizing effects are often strictly p53-dependent [2].

Radiosensitization Hdm2 inhibitor p53

HLI373 Selectively Induces Apoptosis in p53 Wild-Type Tumor Cells

HLI373 induces dose-dependent cell death in wild-type p53 mouse embryo fibroblasts (MEFs) at concentrations of 3-15 µM after 15 hours of treatment, while p53-deficient MEFs are relatively resistant . This selective killing of p53-expressing cells is a key differentiator from non-selective cytotoxic agents.

Apoptosis p53 tumor selectivity

HLI373 Elicits Distinct Cell Cycle Arrest Patterns Based on p53 Status

Flow cytometry analysis of HCT116 cells treated with 5 µM HLI373 for 16 hours revealed that wild-type p53 cells arrested in G1, while p53-null or mutant cells arrested in G2 [1]. This differential cell cycle response is not observed with all MDM2-targeting agents and provides a functional readout of p53 pathway integrity.

Cell cycle p53 Hdm2 inhibitor

Validated Application Scenarios for HLI373 Procurement and Use


In Vivo Tumor Xenograft Studies Requiring a Water-Soluble Hdm2 Inhibitor

Due to its high water solubility (approximately 100 mM), HLI373 is an optimal choice for in vivo tumor xenograft studies where consistent and flexible dosing is required [1]. Its enhanced solubility over the HLI98 series allows for administration via multiple routes (e.g., intraperitoneal, intravenous) without the need for complex or toxic formulation vehicles, ensuring reliable pharmacokinetic and efficacy data [1].

Radiosensitization Studies in p53-Mutant or p53-Null Cancer Models

For research focused on enhancing the efficacy of ionizing radiation in cancers lacking functional p53, HLI373 is a uniquely suitable tool [2]. Unlike many other MDM2-targeting agents, HLI373 has been shown to enhance radiosensitivity in a p53-independent manner, making it invaluable for studying combination therapies in the majority of human cancers that harbor p53 mutations or deletions [2].

Antimalarial Drug Discovery and Ubiquitin-Proteasome Pathway Research

Researchers investigating the ubiquitin-proteasome system in Plasmodium falciparum or screening for novel antimalarial leads should consider HLI373 . Its demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains (IC50 < 6 µM) provides a benchmark for evaluating new compounds and studying parasite-specific E3 ligase biology .

p53-Dependent Apoptosis Pathway Dissection in Cellular Models

HLI373 is an ideal chemical probe for dissecting p53-dependent apoptotic signaling. Its selective killing of p53 wild-type cells over p53-deficient counterparts (demonstrated in MEFs at 3-15 µM) allows for clean genetic and pharmacological studies to map the downstream effectors and mechanisms of p53-mediated cell death .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLI373

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.